

physical and chemical properties of 1H-Dibenzo(a,i)carbazole

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Compound of Interest

Compound Name: 1H-Dibenzo(a,i)carbazole

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An In-depth Technical Guide to 1H-Dibenzo(a,i)carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Dibenzo(a,i)carbazole, a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen-containing carbazole ring system, is a compound of significant interest to researchers in the fields of chemistry, toxicology, and pharmacology. Its structural similarity to other known carcinogens and its potential to interact with biological systems make it a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1H-Dibenzo(a,i)carbazole**, along with available information on its synthesis and biological activities.

Core Physical and Chemical Properties

1H-Dibenzo(a,i)carbazole, also known by its synonym 13H-Dibenzo[a,i]carbazole, possesses the molecular formula $C_{20}H_{13}N$.^{[1][2]} Its molecular weight is approximately 267.33 g/mol.^{[2][3]} While experimentally determined melting and boiling points for this specific isomer are not readily available in the surveyed literature, its high molecular weight and polycyclic aromatic structure suggest it is a solid at room temperature with a high melting and boiling point.

A summary of the key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₁₃ N	[1][2]
Molecular Weight	267.33 g/mol	[2][3]
CAS Number	239-64-5	[2]
LogP (Octanol/Water Partition Coefficient)	5.146 (Predicted)	[1]
Water Solubility	log ₁₀ WS = -7.42 (Predicted)	[1]
Ionization Energy	7.10 ± 0.10 eV	[1]

Spectral Data

The structural characterization of **1H-Dibenzo(a,i)carbazole** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃/DMSO-d₆ mixture): δ 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H).[1]

¹³C NMR (CDCl₃/DMSO-d₆ mixture): δ 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3.[1]

Mass Spectrometry

The mass spectrum of **1H-Dibenzo(a,i)carbazole** shows a molecular ion peak (M⁺) at m/z 267, which is consistent with its molecular formula.[1][2]

UV-Vis Spectroscopy

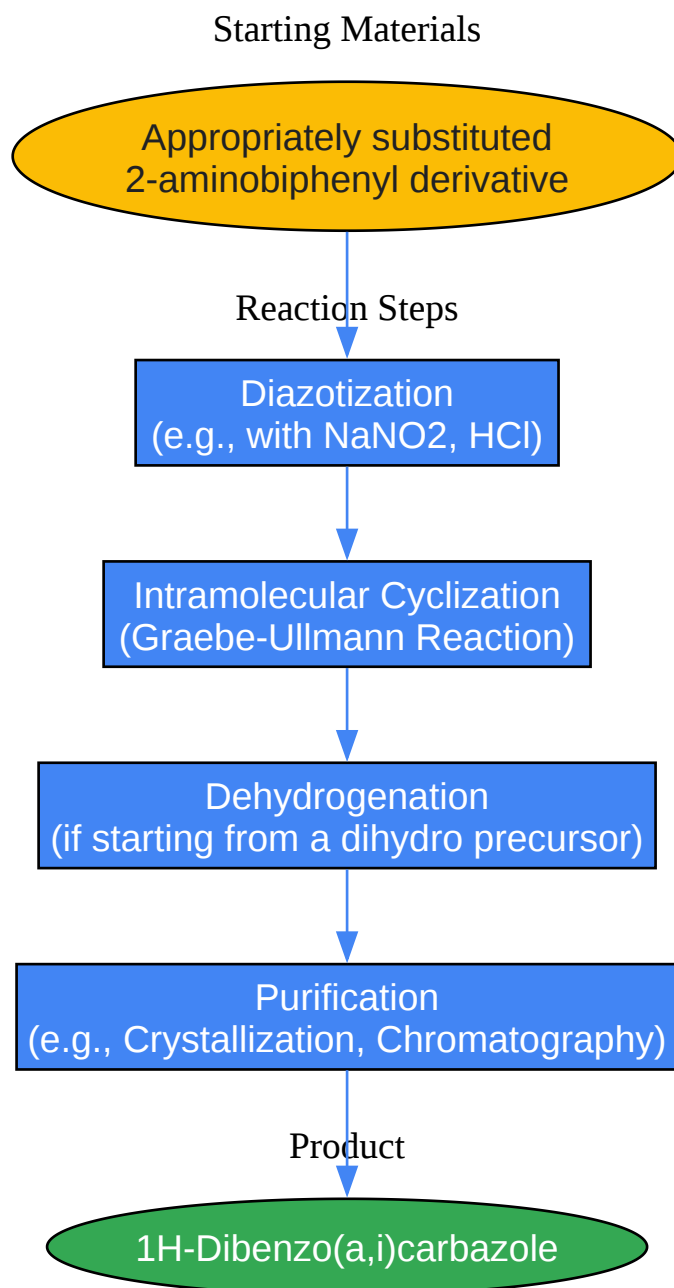
While specific UV-Vis absorption spectra for the (a,i) isomer are not detailed in the available literature, carbazole and its derivatives typically exhibit characteristic absorption bands in the UV region arising from π-π* transitions within the aromatic system.

Experimental Protocols

Synthesis of 1H-Dibenzo(a,i)carbazole

A documented synthesis of 1,2,7,8-Dibenzocarbazole (a synonym for **1H-Dibenzo(a,i)carbazole**) involves the dehydrogenation of the corresponding dihydro compound. [3] The following provides a generalized workflow based on this and classical carbazole synthesis methods like the Graebe-Ullmann reaction.

Experimental Workflow for a Potential Synthesis Route:



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A potential synthetic workflow for **1H-Dibenzo(a,i)carbazole**.

Detailed Methodology (Hypothetical, based on related syntheses):

- Preparation of the Dihydro-dibenzocarbazole Precursor: A suitable precursor, such as a derivative of tetralone and naphthylhydrazine, could be reacted under Fischer indole

synthesis conditions to form a dihydro-dibenzocarbazole.[3]

- Dehydrogenation: The dihydro-dibenzocarbazole (1.2 g) is mixed with a dehydrogenating agent such as chloranil (1.7 g) in a suitable high-boiling solvent like xylene. The mixture is refluxed for several hours to effect the aromatization.[3]
- Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure **1H-Dibenzo(a,i)carbazole**.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways specifically for **1H-Dibenzo(a,i)carbazole** is limited in the currently available literature. However, based on the known activities of other dibenzocarbazole isomers and the broader class of carbazole derivatives, several potential biological effects can be inferred.

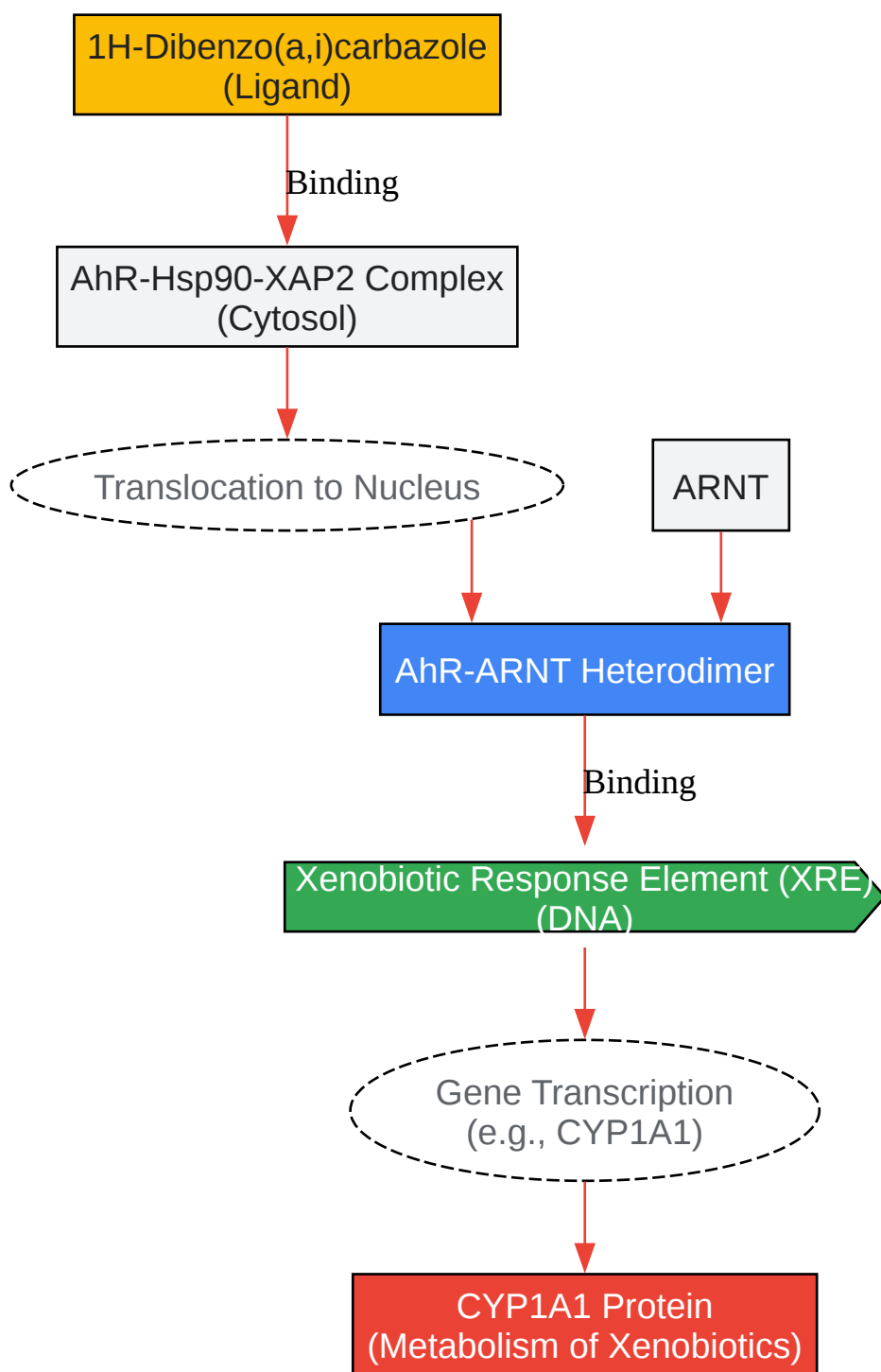
Carcinogenicity

Other isomers, such as 7H-dibenzo[c,g]carbazole, are known to be carcinogenic in animal models.[4] Given the structural similarities, it is plausible that **1H-Dibenzo(a,i)carbazole** may also possess carcinogenic properties. Polycyclic aromatic hydrocarbons are often metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to mutations and cancer initiation.

Aryl Hydrocarbon Receptor (AhR) Activation

Many polycyclic aromatic hydrocarbons are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[4][5] Activation of the AhR signaling pathway is a key event in the toxic effects of many PAHs. It is highly probable that **1H-Dibenzo(a,i)carbazole** can also act as an AhR agonist.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:



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Proposed AhR signaling pathway activation by **1H-Dibenzo(a,i)carbazole**.

Experimental Protocol for AhR Activation Assay (General):

A common method to assess AhR activation is a reporter gene assay.

- **Cell Culture:** A suitable cell line, such as a hepatoma cell line (e.g., HepG2), is cultured. These cells are often transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with xenobiotic response elements (XREs).
- **Compound Treatment:** The cells are treated with various concentrations of **1H-Dibenzo(a,i)carbazole**. A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
- **Incubation:** The cells are incubated for a specific period (e.g., 24 hours) to allow for AhR activation and subsequent reporter gene expression.
- **Luciferase Assay:** The cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity compared to the negative control indicates AhR activation.

Conclusion

1H-Dibenzo(a,i)carbazole is a polycyclic aromatic compound for which fundamental chemical and physical data are partially available. While spectroscopic data provides a clear structural fingerprint, experimentally determined properties such as melting and boiling points require further investigation. The synthesis can likely be achieved through established methods for carbazole formation, though a specific, detailed protocol for this isomer is not widely published. Based on the activities of related compounds, **1H-Dibenzo(a,i)carbazole** is predicted to be a biologically active molecule, potentially acting as a carcinogen and an agonist of the aryl hydrocarbon receptor. Further experimental studies are warranted to fully elucidate its toxicological and pharmacological profile, which will be of significant value to drug development professionals and researchers in environmental health and safety.

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